molecular formula C19H24FN3O2 B2734079 (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone CAS No. 1189684-94-3

(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone

Cat. No.: B2734079
CAS No.: 1189684-94-3
M. Wt: 345.418
InChI Key: JKSLTZUUPVRQQC-UHFFFAOYSA-N
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Description

(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.
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Biological Activity

The compound (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrazole moiety, and an ethoxy group attached to a fluorophenyl component. Its structure can be represented as follows:

C17H22FN3O\text{C}_{17}\text{H}_{22}\text{F}\text{N}_3\text{O}

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that compounds similar to this compound exhibit significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Molecular docking studies indicate that this compound may interact with targets involved in inflammatory pathways. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB .

Neuroprotective Effects

Research involving organotypic hippocampal slices demonstrated that compounds with similar structures can prevent neurodegeneration induced by excitotoxic agents. This neuroprotective effect is believed to be mediated through the modulation of AKT and PKA signaling pathways, which are critical in neuronal survival .

Study on Neuroprotection

In a study examining the neuroprotective effects of similar compounds, it was found that treatment with these derivatives significantly reduced cell death in neuronal cultures exposed to kainic acid. The presence of the compound enhanced the activation of protective kinases (AKT) while preventing mitochondrial dysfunction .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of piperidine derivatives against various bacterial and fungal strains. Results indicated that compounds structurally related to this compound exhibited promising antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

Molecular Docking Studies

Computational analysis using density functional theory (DFT) has been employed to predict the binding affinities of this compound with various biological targets. The results suggest that the compound can effectively bind to receptors involved in neurotransmission and inflammation, indicating its potential as a therapeutic agent in neurological disorders .

Interaction with Receptors

The compound's interaction with sigma receptors has been noted, which are implicated in various psychiatric disorders. These receptors play a role in modulating neurotransmitter systems and could be a target for treating conditions like depression and anxiety .

Summary Table of Biological Activities

Activity Mechanism References
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of AKT/PKA signaling pathways
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-4-25-17-12-23(16-7-5-15(20)6-8-16)21-18(17)19(24)22-10-13(2)9-14(3)11-22/h5-8,12-14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSLTZUUPVRQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CC(CC(C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.